molecular formula C14H17NO3 B11772719 Ethyl 3-(4-oxopiperidin-1-yl)benzoate

Ethyl 3-(4-oxopiperidin-1-yl)benzoate

Cat. No.: B11772719
M. Wt: 247.29 g/mol
InChI Key: VLJYMRGKPPAZKF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-oxopiperidin-1-yl)benzoate is an organic compound with the molecular formula C14H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-oxopiperidin-1-yl)benzoate typically involves the reaction of 4-oxopiperidine with ethyl 3-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-oxopiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 3-(4-oxopiperidin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-oxopiperidin-1-yl)benzoate is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-oxopiperidin-1-yl)benzoate is unique due to its specific structural features, which include a piperidine ring fused to a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 3-(4-oxopiperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H17NO3C_{14}H_{17}NO_3 and an average mass of approximately 247.294 g/mol. The presence of a piperidine ring and a benzoate moiety contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ketone group in the piperidine structure allows for hydrogen bonding, which can enhance binding affinity to target proteins. Additionally, the benzoate ester can engage in hydrophobic interactions, further modulating the activity of the target molecules.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of cancer cells by targeting polyamine biosynthesis pathways. For instance, compounds that synergize with ornithine decarboxylase (ODC) inhibitors have shown promising results in reducing tumor growth in vitro .
  • Neuroprotective Effects : The compound's interaction with neurotransmitter receptors may provide neuroprotective benefits, making it a candidate for further investigation in neurological disorders .

Case Study 1: Anticancer Potential

In a study exploring anthranilic acid derivatives as adjunct agents to difluoromethylornithine (DFMO), this compound was identified as a compound that inhibits the far upstream binding protein 1 (FUBP1). This inhibition led to decreased expression of c-Myc mRNA and protein, while increasing p21 levels, indicating a potential pathway for anticancer activity .

Case Study 2: Neuropharmacological Research

A research initiative focused on the synthesis of piperidine derivatives demonstrated that modifications similar to those found in this compound could enhance neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that this compound may play a role in developing therapies for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of FUBP1; reduced c-Myc
NeuroprotectiveInteraction with neurotransmitter receptors
Polyamine BiosynthesisSynergistic effects with DFMO

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3-(4-oxopiperidin-1-yl)benzoate

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)11-4-3-5-12(10-11)15-8-6-13(16)7-9-15/h3-5,10H,2,6-9H2,1H3

InChI Key

VLJYMRGKPPAZKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCC(=O)CC2

Origin of Product

United States

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